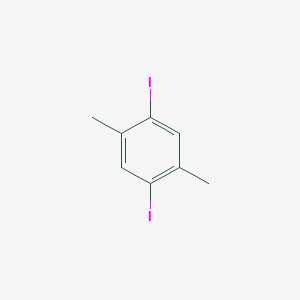

1,4-Diiodo-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYUEQVECTILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371179 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-08-9 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethylbenzene: Synthesis, Properties, and Applications

Introduction

1,4-Diiodo-2,5-dimethylbenzene, a halogenated derivative of p-xylene, is a crystalline solid that serves as a pivotal building block in the landscape of advanced organic synthesis. Its strategic arrangement of iodine atoms and methyl groups on a benzene core imparts unique reactivity and structural attributes, making it a valuable precursor in the development of novel materials and pharmaceutical intermediates. The presence of two reactive carbon-iodine (C-I) bonds allows for sequential and site-selective functionalization, primarily through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers and professionals in organic chemistry, materials science, and drug discovery.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions. It is generally insoluble in water but exhibits solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. The compound is noted to be light-sensitive and should be stored accordingly to prevent degradation.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1124-08-9 | [1][3][4][5] |

| Molecular Formula | C₈H₈I₂ | [1][3][4] |

| Molecular Weight | 357.96 g/mol | [3][4] |

| Melting Point | 102-106 °C | [3][4] |

| Boiling Point | 306.2 °C | [3][4] |

| Appearance | White to off-white solid | [1] |

| Density | 2.154 g/cm³ | [3] |

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. A study by Albright et al. provides detailed crystallographic data, revealing the nature of halogen bonding and other intermolecular interactions that govern its solid-state packing.[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of p-xylene. The methyl groups on the aromatic ring are activating and ortho-, para-directing. Since the para positions are blocked, the iodine atoms are directed to the ortho positions relative to the methyl groups, resulting in the desired 2,5-diiodo product. A robust and scalable method involves the use of molecular iodine in the presence of a strong oxidizing agent, such as periodic acid, in an acidic medium. This in situ generation of a more potent iodinating species is crucial for the efficient di-iodination of the activated aromatic ring.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted benzenes.[6]

Materials:

-

p-Xylene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆·2H₂O)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (or other suitable organic solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-xylene (1 equivalent), iodine (2.1 equivalents), and periodic acid dihydrate (0.8 equivalents).

-

Solvent and Catalyst Addition: To this mixture, add glacial acetic acid as the solvent, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily centered around the reactivity of its carbon-iodine bonds. These bonds are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling Reactions

A prominent application of this compound is in Sonogashira cross-coupling reactions, which involve the coupling of a terminal alkyne with an aryl halide.[7][8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated polymers, molecular wires, and other advanced materials with interesting electronic and photophysical properties.

Workflow for a Typical Sonogashira Coupling Reaction

Caption: A simplified workflow for the Sonogashira coupling of this compound.

The di-functional nature of this compound allows for a double Sonogashira coupling, leading to the formation of symmetrical 2,5-dialkynyl-1,4-dimethylbenzene derivatives. These products can serve as monomers for polymerization or as core structures for more complex molecular architectures.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prominently documented, its role as a versatile building block in medicinal chemistry is significant. Aryl iodides are valuable precursors for the synthesis of more complex molecules through the introduction of various functional groups via cross-coupling reactions. The rigid, well-defined geometry of the this compound core can be exploited to construct scaffolds for biologically active molecules. The lipophilic nature of the dimethylated and di-iodinated benzene ring can also be a desirable feature in modulating the pharmacokinetic properties of a drug candidate.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[1][2] It is also light-sensitive and should be stored in a cool, dark, and dry place in a tightly sealed container.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable compound with a well-defined set of properties and reactivity. Its straightforward synthesis from readily available starting materials and its utility in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, make it an important tool for chemists in both academic and industrial research. As the demand for novel organic materials and complex pharmaceutical agents continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- Albright, E., Cann, J., Decken, A., & Eisler, S. (2017). Halogen⋯halogen interactions in diiodo-xylenes. CrystEngComm, 19(7), 1024-1032. (Referenced in PubChem and J&K Scientific)

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1124-08-9. Retrieved from [Link]

- Hathaway, B. A., et al. (2009). 1,2-Diiodo-4,5-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1220.

-

J&K Scientific. (n.d.). This compound, 98% | 1124-08-9. Retrieved from [Link]

- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736171, this compound. Retrieved January 4, 2026 from [Link].

Sources

- 1. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 2. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

- 3. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,2-Diiodo-4,5-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,4-Diiodo-2,5-dimethylbenzene: A Technical Guide for Researchers

Introduction

1,4-Diiodo-2,5-dimethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₈I₂.[1] As a substituted p-xylene, its structural elucidation and purity assessment are critical for its application in organic synthesis and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the relationship between its molecular structure and its spectral features. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Symmetry

The structure of this compound possesses a high degree of symmetry, with a C₂h point group. This symmetry is a key determinant of its spectroscopic properties, leading to a simplification of its NMR spectra in particular. The molecule has two equivalent iodine atoms, two equivalent methyl groups, and two equivalent aromatic protons. This equivalence is crucial for interpreting the number and types of signals observed in the NMR spectra.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The simplicity of the NMR spectra is a direct consequence of the molecule's high symmetry. The IR spectrum confirms the presence of the key functional groups and the substitution pattern of the aromatic ring. Finally, the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior. These data, when used in conjunction, allow for the unambiguous identification and purity assessment of this compound, which is essential for its use in research and development.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chemsrc. (2025-08-25). This compound | CAS#:1124-08-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-iodo-1,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability of 1,4-Diiodo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability

1,4-Diiodo-2,5-dimethylbenzene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, materials science, and pharmaceutical development. Its rigid structure and reactive carbon-iodine (C-I) bonds make it a key precursor for forming complex molecules through various cross-coupling reactions.[1][2] For professionals in research and drug development, a thorough understanding of a compound's thermal stability is not merely academic; it is a critical parameter that dictates its safe handling, storage conditions, reaction parameter optimization, and overall viability in a process.[3]

This guide provides an in-depth technical overview of the factors governing the thermal stability of this compound. It outlines the theoretical underpinnings of its chemical stability, presents standardized methodologies for its empirical assessment, and offers insights into its likely decomposition pathways. The objective is to equip scientists with the necessary knowledge to confidently and safely utilize this compound in their research endeavors.

Theoretical Framework: Understanding C-I Bond Stability

The thermal stability of this compound is fundamentally dictated by the strength of its constituent chemical bonds, with the carbon-iodine (C-I) bond being the most labile.

2.1 Carbon-Iodine Bond Dissociation Energy (BDE) The C-I bond is the weakest among the carbon-halogen bonds. The energy required to break a bond homolytically (cleavage into two radical fragments) is known as the Bond Dissociation Energy (BDE).[4][5] While the exact BDE for the C-I bond in this specific molecule is not readily published, we can infer its characteristics from analogous structures. For instance, the C-I bond in iodobenzene is significantly weaker than the C-H, C-Br, or C-Cl bonds in their respective benzene derivatives, making iodoarenes more reactive.[6] This inherent weakness suggests that the primary thermal decomposition pathway will likely initiate with the cleavage of a C-I bond.

2.2 Electronic Effects of Substituents The benzene ring is substituted with two methyl (-CH₃) groups in addition to the two iodine atoms. Methyl groups are electron-donating groups (EDGs) through an inductive effect. These EDGs increase the electron density in the aromatic ring, which can subtly influence the strength of the C-I bonds. While a comprehensive quantum mechanical study would be needed for a precise quantification, the electronic environment created by the methyl groups is a key factor in the molecule's overall reactivity and stability profile.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.[8][9]

3.1 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate.[8][10] For this compound, TGA will identify the onset temperature of decomposition—the point at which the compound begins to lose mass due to the volatilization of decomposition products (e.g., iodine).[8]

3.2 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12][13] This technique is crucial for identifying the melting point, as well as any exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with decomposition.[9] A sharp exothermic peak following the melting point is a strong indicator of a decomposition reaction.[14]

Table 1: Key Physical and Thermal Properties of Iodoarenes

| Property | This compound | Iodobenzene (for comparison) | Hexaiodobenzene (for comparison) |

| Molecular Formula | C₈H₈I₂[1][2] | C₆H₅I[6] | C₆I₆[15] |

| Molecular Weight | 357.96 g/mol [1][16] | 204.01 g/mol [6] | 833.49 g/mol [15] |

| Melting Point (°C) | 102.0 - 106.0[1][17] | -29[6] | 430[15] |

| Boiling Point (°C) | 306.2[1] | 188[6] | N/A |

| Decomposition Temp (°C) | To be determined by TGA | Decomposes upon heating, emitting toxic iodine fumes[18] | Begins to decompose at 370 °C[15] |

| Appearance | White to off-white crystalline powder | Colorless liquid[6] | Orange crystals[15] |

Note: Data for the target compound is based on supplier information. The decomposition temperature must be determined experimentally.

Experimental Protocols for Thermal Analysis

The following protocols are standardized procedures for evaluating the thermal stability of a solid organic compound like this compound.

4.1 Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument's mass balance and temperature sensor are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the primary mass loss step.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.

-

4.2 Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Observe for any sharp exothermic peaks following the melt, which would indicate decomposition. Note the onset temperature and peak maximum of any such exotherms.

-

Visualization of Workflows and Mechanisms

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive thermal stability assessment.

Caption: Workflow for Thermal Stability Assessment.

5.2 Proposed Thermal Decomposition Pathway

The primary decomposition mechanism is anticipated to be the homolytic cleavage of the C-I bonds, which are the weakest bonds in the molecule. This process generates radical species that can undergo further reactions.

Caption: Proposed Radical Decomposition Pathway.

Data Interpretation & Expected Results

-

TGA Curve: A stable baseline is expected until the onset of decomposition. A significant, often sharp, mass loss will then occur. For this compound, a multi-step loss might be observed if the two iodine atoms are released at different temperatures, though a single cooperative loss is also possible. The final residual mass at 600 °C will indicate the amount of non-volatile char formed.

-

DSC Thermogram: A sharp endotherm corresponding to the melting point (expected between 102-106 °C) will be observed.[1][17] If decomposition occurs at a higher temperature, it will likely manifest as a large, broad exotherm, indicating a release of energy. The onset of this exotherm provides the decomposition temperature (Tdecomp).

Safe Handling and Storage Recommendations

Based on the chemical nature of iodoarenes, the following precautions are recommended:

-

Storage: Store in a cool, dry, and dark place.[16][19] The compound is listed as light-sensitive, and exposure to light can promote gradual decomposition.[17][19] Keep the container tightly sealed to prevent exposure to moisture and air.[20][21]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[20][22] Avoid creating dust.[22] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20]

-

Thermal Hazards: Avoid heating the compound above its determined decomposition temperature, especially in a closed system, as this could lead to pressure build-up from the release of gaseous iodine.

Conclusion

While this compound is a stable solid at ambient conditions, its thermal stability is finite and governed primarily by the strength of its carbon-iodine bonds. A precise understanding of its decomposition behavior is essential for its effective and safe application. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry, as outlined in this guide, provides the definitive experimental data required by researchers. By combining theoretical knowledge with empirical data, scientists can confidently establish safe operating limits and optimize reaction conditions, thereby ensuring both the integrity of their research and the safety of their laboratory environment.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the thermal decomposition of [di(benzoyloxy)iodo]benzene in bromobenzene. RSC Publishing.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1,2-Diiodobenzene.

- Apollo Scientific. (n.d.). 1,3-Diiodobenzene Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Safety in Handling m-Diiodobenzene for Industrial Applications.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (2011). Safety Data Sheet: 1,4-Diiodobenzene.

- Chemsrc. (n.d.). This compound | CAS#:1124-08-9.

- ACS Publications. (2024). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles.

- Alfa Aesar. (2025). SAFETY DATA SHEET: 1,4-Diiodobenzene.

- Journal of the American Chemical Society. (1999). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons.

- Wikipedia. (n.d.). Hexaiodobenzene.

- J&K Scientific. (n.d.). This compound, 98% | 1124-08-9.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 1124-08-9.

- Advanced ChemBlocks. (n.d.). This compound.

- ChemScene. (n.d.). 1124-08-9 | this compound.

- Wikipedia. (n.d.). Bond dissociation energy.

- PubChem. (n.d.). Iodobenzene.

- Wikipedia. (n.d.). Iodobenzene.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- RHENIUM BIO SCIENCE. (n.d.). This compound, 97%.

- Unknown Source.

- National Institutes of Health (NIH). (n.d.). Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant.

- TCI Chemicals. (n.d.). This compound 1124-08-9.

- Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References.

- Chemistry LibreTexts. (2023). 10.9: Bond Energies.

- ResearchGate. (n.d.). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study.

- Zenodo. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC).

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific™.

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- ResearchGate. (n.d.). (PDF) Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Iodobenzene - Wikipedia [en.wikipedia.org]

- 7. A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC) [zenodo.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. setaramsolutions.com [setaramsolutions.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hexaiodobenzene - Wikipedia [en.wikipedia.org]

- 16. chemscene.com [chemscene.com]

- 17. This compound | 1124-08-9 | TCI AMERICA [tcichemicals.com]

- 18. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

- 20. chemos.de [chemos.de]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Synthetic Utility of 1,4-Diiodo-2,5-dimethylbenzene

An In-depth Technical Guide to the Solubility of 1,4-Diiodo-2,5-dimethylbenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, alongside a robust, field-proven protocol for empirical determination.

This compound (CAS No: 1124-08-9) is a white, crystalline solid with a molecular weight of 357.96 g/mol and a melting point of approximately 104°C.[1][2][3] Its structure, a symmetrically substituted p-xylene, makes it a valuable and rigid building block in organic and materials chemistry. The two reactive C-I bonds serve as key functional handles for various cross-coupling reactions, making it a precursor for the synthesis of complex organic molecules, functional materials, and Covalent Organic Frameworks (COFs).[4]

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction kinetics, facilitating purification through crystallization, and formulating for downstream applications. This guide provides both a predictive framework based on molecular structure and a detailed methodology for precise, quantitative solubility measurement.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The dissolution process is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis: this compound is a highly symmetrical, non-polar molecule.

-

Aromatic Core: The benzene ring allows for π-π stacking interactions.

-

Iodo Groups: The large, electron-rich iodine atoms contribute significantly to London dispersion forces due to their high polarizability.

-

Methyl Groups: These non-polar alkyl groups further enhance the lipophilic character of the molecule.

Based on this structure, we can predict its solubility profile across a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Benzene, Xylenes | High | Strong π-π stacking and van der Waals interactions between the solute and solvent lead to favorable energetics for dissolution.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Solvents exhibit good polarizability and can engage in effective dispersion forces with the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Good | Moderate polarity and ability to participate in dipole-dipole interactions. THF is generally a better solvent than diethyl ether. |

| Esters | Ethyl Acetate | Moderate | Possesses a balance of polar and non-polar characteristics. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Sparingly Soluble | The high polarity and strong dipole-dipole forces of these solvents are not well-matched with the non-polar solute.[5] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of these solvents would be disrupted by the non-polar solute with insufficient energetic payback.[6] |

Experimental Protocol for Quantitative Solubility Determination

The following is a self-validating protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.[7]

Safety & Handling Precautions

-

Hazard Profile: this compound is an irritant to the eyes, skin, and respiratory system.[8]

-

Light Sensitivity: The compound is light-sensitive and should be stored in a dark place in a tightly sealed container.[1][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Handle the compound in a well-ventilated area or a chemical fume hood.

Materials and Reagents

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic solid particles.

-

Quantification (Gravimetric Method): Carefully evaporate the solvent from the filtered sample under reduced pressure or a gentle stream of nitrogen.

-

Data Calculation: Once the solvent is fully removed, weigh the vial containing the dry solute residue. Calculate the solubility using the following formula:

Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot taken) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Summary of Solubility Data

The protocol described above will yield precise, quantitative data essential for process development and reaction optimization. Researchers can use the following table to compile their findings.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (g / 100 mL) | Solubility (mol / L) |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Water | [Experimental Value] | [Calculated Value] |

Conclusion

While theoretical principles provide a strong directional guide, precise solubility data for this compound must be determined empirically for specific applications. Its non-polar, aromatic nature dictates high solubility in solvents like toluene and dichloromethane and poor solubility in polar solvents like water and alcohols. The robust shake-flask protocol detailed in this guide provides a reliable framework for researchers to generate the critical data needed to optimize synthetic routes, control crystallization processes, and advance their research objectives with confidence and scientific rigor.

References

- Lab Pro Inc. (n.d.). This compound, 5G - D5589-5G.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ChemScene. (n.d.). This compound | 1124-08-9.

- PubChem. (n.d.). This compound.

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Chemsrc. (2025). This compound | CAS#:1124-08-9.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1124-08-9.

- ChemicalBook. (2025). This compound | 1124-08-9.

- TCI Chemicals. (n.d.). This compound 1124-08-9.

- BOC Sciences. (2024). (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations.

- Semantic Scholar. (2021). Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities.

- Guidechem. (n.d.). What are the applications and solubility of 1,4-Diiodobenzene?

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (2025). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene.

- National Institutes of Health (NIH). (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst.

- Advanced ChemBlocks. (n.d.). This compound.

- ResearchGate. (n.d.). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ChemicalBook. (n.d.). This compound CAS#: 1124-08-9.

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1124-08-9 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

- 9. This compound | 1124-08-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

An In-depth Technical Guide to the Purity Analysis of 1,4-Diiodo-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1124-08-9) is a critical building block in the landscape of advanced materials and pharmaceutical development.[1][2] Its rigid, symmetric core, functionalized with reactive iodine atoms, makes it an ideal precursor for creating complex organic semiconductors, ligands for catalysis, and novel pharmaceutical intermediates through cross-coupling reactions. The performance of these high-value materials is directly contingent on the purity of the starting materials. Even trace impurities, such as regioisomers or incompletely reacted intermediates, can dramatically alter the electronic properties of a polymer, poison a catalyst, or introduce unwanted side products in a multi-step drug synthesis.

This guide provides a comprehensive framework for the purity analysis of this compound. We move beyond simple specification sheets to explore the causality behind analytical choices, offering robust, self-validating protocols designed for the discerning researcher.

Synthetic Origins and the Impurity Profile

A thorough purity analysis begins with an understanding of the compound's synthetic route, as this dictates the likely impurities. This compound is typically synthesized via the direct electrophilic iodination of p-xylene.

A common method involves reacting p-xylene with iodine in the presence of an oxidizing agent and sulfuric acid. While effective, this reaction can be difficult to control perfectly, leading to a predictable spectrum of impurities:

-

Starting Material: Unreacted p-xylene.

-

Mono-iodinated Intermediate: 2-Iodo-1,4-dimethylbenzene.

-

Regioisomers: The formation of the desired 1,4-diiodo isomer is sterically favored, but small quantities of other isomers, such as 1,2-diiodo-3,6-dimethylbenzene or 2,3-diiodo-1,4-dimethylbenzene, can occur.[3]

-

Oxidation Byproducts: Minor impurities arising from the reaction conditions.

The presence of these impurities can complicate subsequent reactions and compromise the integrity of the final product. Therefore, a multi-faceted analytical approach is essential to confirm the purity and identity of this compound.

Below is a diagram illustrating the target molecule and its primary potential impurities.

Caption: Target compound and key process-related impurities.

A Multi-Modal Strategy for Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods. This section details the core techniques and provides validated protocols.

Caption: Integrated workflow for purity analysis.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the industry standard for quantifying the purity of relatively volatile and thermally stable compounds like this compound.

Causality of Choices:

-

Column: A non-polar column (e.g., DB-5 or equivalent) is chosen because "like dissolves like." The aromatic, non-polar nature of the analyte and its likely impurities ensures good separation based on boiling point differences.

-

Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons and excellent quantitative performance. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the authoritative choice.[4][5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate.

-

Instrument: Gas Chromatograph with FID.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL injection volume with a 50:1 split ratio.

-

Temperatures:

-

Inlet: 280°C.

-

Detector: 300°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

-

Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Any significant impurity peaks should be investigated, ideally by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation and isomer detection.

¹H NMR Analysis:

-

Expected Spectrum: Due to the molecule's symmetry, a pure sample will exhibit two sharp singlets:

-

One signal in the aromatic region (~7.5 ppm) corresponding to the two equivalent aromatic protons.

-

One signal in the aliphatic region (~2.4 ppm) corresponding to the six equivalent methyl protons.

-

-

Impurity Detection: The presence of regioisomers will break this symmetry, leading to more complex splitting patterns in the aromatic region.[3] Unreacted starting material (p-xylene) or the mono-iodo intermediate will show distinct, easily identifiable signals.

¹³C NMR Analysis:

-

Expected Spectrum: A pure sample will show four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 512-1024 scans with proton decoupling.

-

-

Data Analysis: Process the spectra and integrate the ¹H NMR signals. The ratio of the aromatic proton integral to the methyl proton integral should be 1:3 (or 2H:6H). Compare observed chemical shifts to literature values or a reference standard.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and to help identify impurities separated by GC.

Expected Results:

-

Molecular Ion (M⁺): A strong signal at m/z 358, corresponding to the molecular weight of C₈H₈I₂.[4]

-

Isotopic Pattern: The presence of two iodine atoms will create a characteristic isotopic pattern that can be simulated and compared to the observed data.

-

Fragmentation: Key fragments may include the loss of an iodine atom ([M-I]⁺) at m/z 231 and the loss of a methyl group ([M-CH₃]⁺).

Experimental Protocol (as part of GC-MS):

-

Instrument: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Analysis: Extract the mass spectrum for the main GC peak and confirm the molecular ion. Analyze the mass spectra of any impurity peaks and search against a spectral library (e.g., NIST) for tentative identification.

Elemental Analysis

Principle: Combustion analysis determines the weight percentage of carbon, hydrogen, and heteroatoms (in this case, iodine) in a sample. This provides a fundamental check of the empirical formula.

Causality of Choices: This technique is a classic, bulk analysis method. While it doesn't detect minor organic impurities, a significant deviation from the theoretical composition can indicate the presence of inorganic salts, residual solvent, or a gross misidentification of the material. Specialized methods are required for accurate halogen determination.[6][7]

Experimental Protocol:

-

Sample Preparation: Provide a homogenous, dry sample (~5 mg) for analysis.

-

Instrument: CHN analyzer for carbon and hydrogen; specific halogen analysis method (e.g., combustion with ion chromatography) for iodine.

-

Data Analysis: Compare the experimentally determined percentages of C, H, and I to the theoretical values.

Theoretical vs. Expected Results for C₈H₈I₂:

-

Carbon (C): 26.85%

-

Hydrogen (H): 2.25%

-

Iodine (I): 70.90%

A result within ±0.4% of the theoretical value is generally considered acceptable.

Summary of Analytical Data

The table below summarizes the expected outcomes from each analytical technique for a high-purity sample of this compound.

| Analytical Technique | Parameter | Expected Result for High-Purity Sample | Primary Impurities Detected |

| Gas Chromatography (GC-FID) | Purity (Area %) | >99.0% | Starting materials, intermediates |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~7.5 ppm (s, 2H), ~2.4 ppm (s, 6H) | Regioisomers, intermediates |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | 358 [M]⁺ | Compounds with different MWs |

| Elemental Analysis | % Composition (C/H/I) | C: 26.85±0.4, H: 2.25±0.4, I: 70.90±0.4 | Inorganic salts, incorrect structure |

Conclusion

The purity analysis of this compound is a critical quality control step that underpins its successful application in research and development. A singular reliance on one analytical method is insufficient. By integrating the separating power of chromatography with the structural elucidation capabilities of spectroscopy and the fundamental confirmation of elemental analysis, researchers can establish a high degree of confidence in the material's identity, strength, and purity. This rigorous, multi-modal approach ensures the reproducibility of experimental results and the ultimate success of complex synthetic endeavors.

References

-

PubChem. This compound. [Link]

-

Beilstein Journals. Supporting Information for: A straightforward approach to long, soluble, and end-functionalized oligo(phenyleneethynylene)s. [Link]

-

J&K Scientific. This compound, 98%. [Link]

-

SpectraBase. This compound. [Link]

-

ResearchGate. A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. [Link]

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Intertek. Elemental Analysis. [Link]

-

Chemsrc. This compound. [Link]

-

WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

Analytik Jena. Whitepaper: Fundamentals Halogen Analysis. [Link]

-

PubMed. Determination of alkylbenzene metabolites in groundwater by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

-

Quora. What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. [Link]

-

ALS Global. Halogen analysis. [Link]

-

Royal Society of Chemistry. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. [Link]

-

OUCI. Structure of inorganic compounds halogen bonds in derivatives of 2,5-diiod-1,4-dimethylbenzene. [Link]

-

PubMed. Liquid chromatography tandem mass spectrometry analysis of photodegradation of a diazo compound: a mechanistic study. [Link]

-

ACG Publications. GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. [Link]

Sources

- 1. This compound 97% | CAS: 1124-08-9 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound | C8H8I2 | CID 2736171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Elemental Analysis [intertek.com]

- 7. Whitepaper: Fundamentals Halogen Analysis - Analytik Jena [analytik-jena.us]

A Senior Application Scientist's Guide to 1,4-Diiodo-2,5-dimethylbenzene: From Procurement to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethylbenzene, also known as 2,5-diiodo-p-xylene, is a valuable building block in modern organic synthesis. Its symmetrically substituted aromatic core, featuring two reactive iodine atoms, makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, key applications in drug discovery and materials science, and essential safety and handling information. The strategic positioning of the iodo- and methyl groups on the benzene ring influences its reactivity and imparts specific properties to the resulting molecules, making it a reagent of significant interest for researchers in both academic and industrial settings.

Commercial Availability and Procurement

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. When selecting a supplier, researchers should consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the provided analytical data.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | T304670 | AldrichCPR (Purity not specified) | 50 mg |

| Tokyo Chemical Industry (TCI) | D5589 | >98.0% (GC) | 1g, 5g, 25g |

| ChemScene | CS-0061168 | ≥97%[1] | 100mg, 250mg, 500mg, 1g, 5g |

| Thermo Scientific (Maybridge) | BTB13663 | 97% | 1g, 10g |

| Advanced ChemBlocks | W158772 | 97%[2] | Custom |

| J&K Scientific | 514478 | 98%[3] | 25g |

Procurement and Quality Control Workflow

A systematic approach to procuring and validating this compound is crucial for experimental reproducibility. The following workflow is recommended:

Caption: A typical workflow for the procurement and in-house quality control of this compound.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs. The most common laboratory synthesis involves the direct iodination of p-xylene.

Reaction Scheme:

Caption: Synthesis of this compound via direct iodination of p-xylene.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the iodination of aromatic compounds.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add p-xylene, acetic acid, water, and concentrated sulfuric acid.

-

Addition of Iodine and Oxidizing Agent: To the stirred mixture, add iodine and periodic acid (H₅IO₆). The periodic acid serves to oxidize the in-situ formed HI back to I₂, thus driving the reaction to completion.

-

Reaction: Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Applications in Research and Development

The two iodine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7][8][9] This reactivity allows for the facile formation of C-C bonds, enabling the synthesis of a wide array of complex organic molecules.

1. Synthesis of Conjugated Polymers for Materials Science:

This compound is a key monomer in the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethyl substituents enhance the solubility of the resulting polymers, facilitating their processing.

Representative Suzuki Coupling Reaction:

Caption: A generalized Suzuki coupling reaction using this compound.

2. Scaffolding in Medicinal Chemistry and Drug Discovery:

The rigid, well-defined geometry of the 1,4-disubstituted-2,5-dimethylphenyl core makes it an attractive scaffold in the design of novel therapeutic agents. By employing sequential or double cross-coupling reactions, medicinal chemists can introduce a variety of functional groups to probe structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[10]

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[10] It is light-sensitive.[10]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of advanced materials and complex organic molecules relevant to drug discovery. Its commercial availability and well-established reactivity in cross-coupling reactions make it an indispensable tool for synthetic chemists. By understanding its properties, synthesis, and applications, and by adhering to proper safety protocols, researchers can effectively leverage this building block to advance their scientific endeavors.

References

-

ChemSrc. (n.d.). This compound | CAS#:1124-08-9. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98% | 1124-08-9. Retrieved from [Link]

- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Facile Synthesis of 1,4-Dialkoxy-2,5-diiodobenzenes: Reaction of Dialkoxybenzenes with Iodine Monochloride in Alcoholic Solvents. Retrieved from [Link]

- Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.

- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.

-

De Gruyter. (n.d.). Iodination of Organic Compounds Using the Reagent System I. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Iodo- p -Xylene. Retrieved from [Link]

-

Kennesaw State University DigitalCommons. (n.d.). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogen Bonds in 2,5-Diiodo-1,4-dimethylbenezene Derivatives. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 97% | CAS: 1124-08-9 | AChemBlock [achemblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:1124-08-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Safe Handling of 1,4-Diiodo-2,5-dimethylbenzene for Advanced Research Applications

This guide provides comprehensive safety and handling protocols for 1,4-diiodo-2,5-dimethylbenzene (CAS No. 1124-08-9), a key building block for researchers, scientists, and professionals in drug development and materials science. By understanding the inherent properties and reactivity of this compound, laboratory personnel can mitigate risks and ensure its effective use in complex synthetic applications.

Chemical and Physical Identity

This compound, also known as 2,5-diiodo-p-xylene, is a crystalline solid that serves as a versatile precursor in organic synthesis. Its structure, featuring two iodine atoms positioned on a dimethylbenzene ring, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, particularly through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1124-08-9 | [1][2] |

| Molecular Formula | C₈H₈I₂ | [1] |

| Molecular Weight | 357.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 102-106 °C | [4] |

| Boiling Point | 306.2 °C (Predicted) | [4] |

| Density | 2.154 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as THF, DMF, and diethyl ether. | [5][6] |

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. While specific toxicological data for this compound is limited, data from analogous compounds and supplier safety data sheets (SDS) allow for a robust risk assessment.

Health Hazards

The primary health hazards are associated with its irritant properties.[7][8]

-

Eye Irritation: Causes serious eye irritation, potentially leading to damage if not addressed promptly.[7][9]

-

Skin Irritation: Causes skin irritation upon contact.[7][9] Prolonged contact may lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8]

-

Ingestion: May be harmful if swallowed.[9]

While no specific LD50 data is available for this compound, the oral LD50 for the related compound iodobenzene in rats is 1,749 mg/kg.[10] This suggests moderate acute toxicity. Chronic exposure to excess iodine-containing compounds has been linked to effects on the thyroid and potential neurological impacts, underscoring the need for stringent exposure controls.[11][12]

Physicochemical Hazards

-

Light Sensitivity: The compound is light-sensitive and should be stored accordingly to prevent degradation.[3][9] The carbon-iodine bond can be susceptible to homolytic cleavage upon exposure to UV light.

-

Reactivity:

-

Incompatible Materials: Incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][13]

-

Exothermic Reactions: Its use in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) can be highly exothermic.[14][15] This poses a significant risk of a runaway reaction if not properly controlled, especially on a larger scale.

-

Environmental Hazards

This compound may cause long-lasting harmful effects to aquatic life and should not be released into the environment.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Table 2: Exposure Control and Personal Protection Synopsis

| Control Measure | Specification and Rationale |

| Engineering Controls | Ventilation: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[8] |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[7][9] |

| Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[7] | |

| Skin and Body Protection: A lab coat must be worn. For larger scale operations, a chemical-resistant apron is recommended. Ensure clothing fully covers exposed skin.[7] | |

| Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |

Protocols for Safe Handling and Use

Adherence to strict protocols is critical, especially given the compound's reactivity and physical form.

Storage

-

Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[8]

-

Protect from direct sunlight and heat.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3]

Experimental Workflow: Weighing and Transferring a Light-Sensitive Solid

This protocol outlines the safe transfer of this compound for use in a reaction.

Caption: Workflow for weighing and transferring solid this compound.

Use in Palladium-Catalyzed Cross-Coupling Reactions

Given the utility of this compound in reactions like the Sonogashira coupling, special precautions are necessary due to the potential for significant heat evolution.[14]

Protocol: Staging a Sonogashira Coupling Reaction

-

Inert Atmosphere: Assemble and dry all glassware. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition:

-

To the reaction flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

-

Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., triethylamine).[16]

-

-

Controlled Addition: Add the terminal alkyne substrate slowly via syringe to the stirring mixture.

-

Thermal Monitoring: Monitor the internal temperature of the reaction. For reactions on a larger scale (>1g), it is advisable to use a temperature probe and have a cooling bath (e.g., ice-water) on standby to manage any exotherm.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with aqueous ammonium chloride) before proceeding with extraction and purification.

Caption: Key safety considerations for managing Sonogashira coupling reactions.

Emergency Procedures

Rapid and correct response to an incident is crucial.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[7]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

-

Waste Disposal

Disposal of this compound and associated waste must comply with all federal, state, and local regulations.[16]

-

Solid Waste: Unused reagent and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealed, and labeled hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent rinses containing this compound should be collected in a labeled hazardous waste container for halogenated organic waste.

-

Decontamination: Laboratory glassware should be rinsed with a suitable organic solvent, with the rinsate collected as halogenated waste. The glassware can then be washed with soap and water.

-

Treatment of Organo-iodine Waste: For larger quantities or specialized facilities, chemical treatment to recover iodine can be considered. This often involves an alkaline-reduction method to convert the organic iodine to inorganic iodide, which can then be oxidized to elemental iodine for recovery.[9] This reduces the environmental impact and allows for the recycling of a valuable element.

References

-

Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. Available at: [Link]

-

Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering P2SAC Conference. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1,2-Diiodobenzene. Available at: [Link]

-

OUCI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Shenvi Lab. (n.d.). Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. Available at: [Link]

-

YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]

-

Organic Synthesis. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Available at: [Link]

-

ResearchGate. (2025). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Available at: [Link]

-

Scribd. (n.d.). Experiment 2 Measuring and Transferring Liquids and Solids. Available at: [Link]

-

EPA NEPIs. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

-

PubMed. (2021). Long-term repetitive exposure to excess iodine induces mitochondrial apoptosis, and alters monoamine neurotransmitters in hippocampus of rats of different genders. Available at: [Link]

-

CUNY Bronx Community College. (n.d.). Laboratory Weighing. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

CELIO a.s. (n.d.). Stabilization and neutralization of waste. Available at: [Link]

-

Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Available at: [Link]

-

YouTube. (2020). Technique: Weighing Solids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Iodine. Available at: [Link]

- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Iodine Tox Profile. Available at: [Link]

-

PubChem. (n.d.). Iodobenzene. Available at: [Link]

-

PubMed. (n.d.). Effects of long-term exposure to iodine excess on the apoptosis of thyrocytes in Wistar rats. Available at: [Link]

-

ResearchGate. (n.d.). Iodinated contrast media. LD 50 -based margins of safety (MS): body... Available at: [Link]

-

R Discovery. (2021). Long-term repetitive exposure to excess iodine induces mitochondrial apoptosis, and alters monoamine neurotransmitters in hippocampus of rats of different genders. Available at: [Link]

-

PubMed Central. (2021). Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB). Available at: [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chemos.de [chemos.de]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Long-term repetitive exposure to excess iodine induces mitochondrial apoptosis, and alters monoamine neurotransmitters in hippocampus of rats of different genders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Polymers Using 1,4-Diiodo-2,5-dimethylbenzene

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel conjugated polymers utilizing 1,4-diiodo-2,5-dimethylbenzene as a key monomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of well-defined polymeric structures with potential applications in organic electronics, sensor technology, and advanced materials. We will explore various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Yamamoto, Sonogashira, and Heck polymerizations. For each method, we will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that influence the polymerization process and the final properties of the resulting polymers.

Introduction: The Versatility of this compound as a Monomer